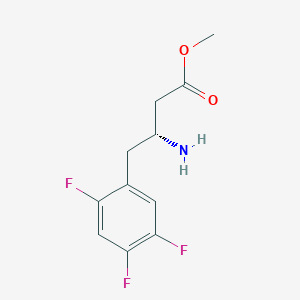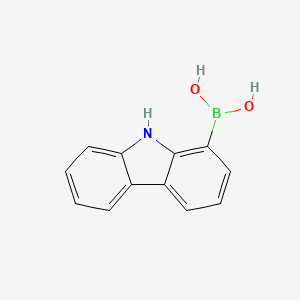
9H-Carbazol-1-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazol-1-ylboronic acid is a boronic acid derivative that has garnered significant attention in scientific research due to its diverse applications in various fields, including organic chemistry, material science, and medicinal chemistry. This compound is characterized by its unique structure, which includes a carbazole moiety attached to a boronic acid group, making it a valuable building block for the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-1-ylboronic acid typically involves the reaction of carbazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where carbazole is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the Suzuki-Miyaura reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazol-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the boronic acid group, leading to the formation of different carbazole-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenated carbazole derivatives and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various carbazole derivatives with functional groups such as hydroxyl, amino, and halogen substituents .
Scientific Research Applications
9H-Carbazol-1-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: In material science, this compound derivatives are significant in the development of donor-acceptor type materials for light-emitting applications, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 9H-Carbazol-1-ylboronic acid exerts its effects is primarily related to its ability to interact with various molecular targets. In biological systems, it can inhibit specific enzymes or proteins, leading to its observed biological activities . For example, its antibacterial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
9H-Carbazole: A parent compound of 9H-Carbazol-1-ylboronic acid, known for its biological activities and use in material science.
Carbazoleboronic Acid: Another boronic acid derivative with similar applications in organic synthesis and material science.
9H-Fluorene: A structurally related compound with applications in organic electronics and material science.
Uniqueness: this compound is unique due to its combination of a carbazole moiety with a boronic acid group, which imparts distinct chemical reactivity and versatility in various applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
9H-carbazol-1-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUUHLXAZCECMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3N2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


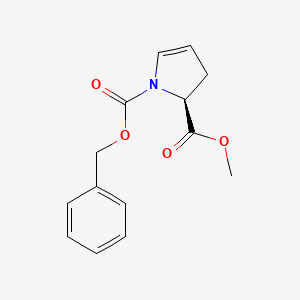
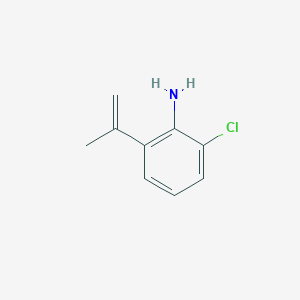
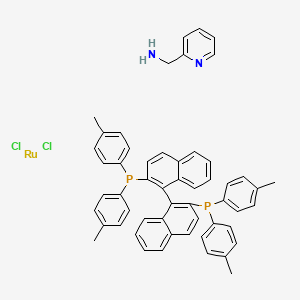

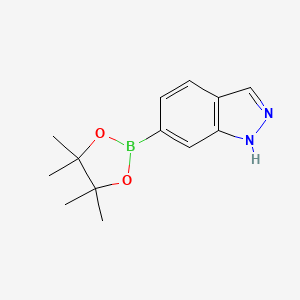
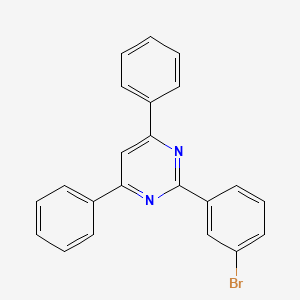
![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)
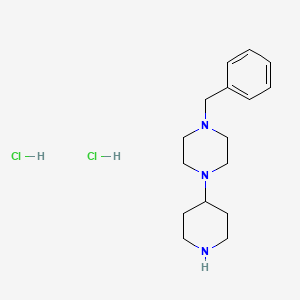

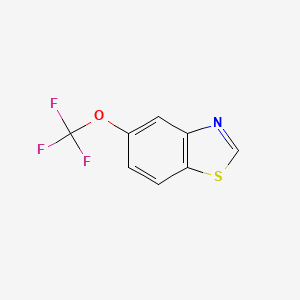
![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)
